2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide
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Overview
Description
2-((4-Fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is a complex organic compound characterized by its unique molecular structure, which includes a fluorophenylsulfonyl group and a methylbenzo[d]thiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide typically involves multiple steps, starting with the preparation of the fluorophenylsulfonyl group and the methylbenzo[d]thiazolyl group. These groups are then coupled using appropriate reagents and reaction conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into its potential therapeutic applications.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets may make it a candidate for the development of new pharmaceuticals.
Industry: In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-((4-Fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These interactions may modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-((4-Fluorophenyl)sulfonyl)ethoxy Carbonyl (Fsec) Protected Glycosyl Donor: This compound shares the fluorophenylsulfonyl group but differs in its glycosyl donor structure.
4-Fluorophenyl Sulfone: A simpler compound with a similar fluorophenylsulfonyl group but lacking the benzo[d]thiazolyl moiety.
Uniqueness: 2-((4-Fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to interact with specific biological targets sets it apart from simpler compounds with similar structural elements.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S2/c1-10-18-14-8-12(4-7-15(14)23-10)19-16(20)9-24(21,22)13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGCLHKSRCNIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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